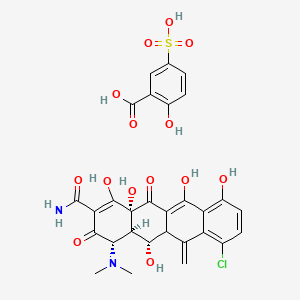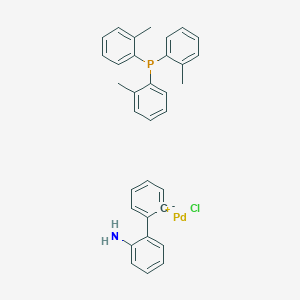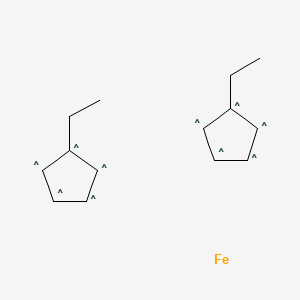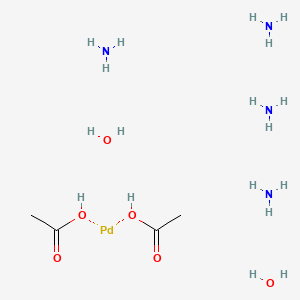
Acetic acid;azane;palladium;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;azane;palladium;dihydrate is a complex compound that combines acetic acid, azane (ammonia), and palladium with two molecules of water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;azane;palladium;dihydrate typically involves the reaction of palladium nitrate with acetic acid in the presence of ammonia. The reaction is carried out in an aqueous medium, and the product is obtained as a dihydrate. The reaction conditions often include refluxing the mixture to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound may involve the use of palladium metal, which is dissolved in acetic acid under oxygen pressure. This method ensures high purity and avoids the formation of nitrogen-containing impurities .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;azane;palladium;dihydrate undergoes various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized, leading to the formation of higher oxidation state palladium compounds.
Reduction: Palladium can be reduced to its metallic form, which is often used in catalytic processes.
Substitution: The acetate and ammonia ligands can be substituted by other ligands, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like nitric acid and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium(IV) compounds, while reduction reactions typically produce metallic palladium .
Scientific Research Applications
Acetic acid;azane;palladium;dihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which acetic acid;azane;palladium;dihydrate exerts its effects involves the coordination of palladium with the acetate and ammonia ligands. This coordination facilitates various catalytic processes by stabilizing intermediate states and lowering activation energies. The molecular targets and pathways involved include the activation of C-H bonds and the facilitation of electron transfer reactions .
Comparison with Similar Compounds
Similar Compounds
Palladium(II) acetate: Similar in structure but lacks the ammonia ligand.
Palladium(II) chloride: Contains chloride ligands instead of acetate and ammonia.
Platinum(II) acetate: Similar in function but uses platinum instead of palladium.
Uniqueness
Acetic acid;azane;palladium;dihydrate is unique due to the presence of both acetate and ammonia ligands, which provide distinct reactivity and stability compared to other palladium compounds. This combination allows for versatile applications in catalysis and material science .
Properties
Molecular Formula |
C4H24N4O6Pd |
|---|---|
Molecular Weight |
330.68 g/mol |
IUPAC Name |
acetic acid;azane;palladium;dihydrate |
InChI |
InChI=1S/2C2H4O2.4H3N.2H2O.Pd/c2*1-2(3)4;;;;;;;/h2*1H3,(H,3,4);4*1H3;2*1H2; |
InChI Key |
YANKIUHFRLFTED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.N.N.N.N.O.O.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



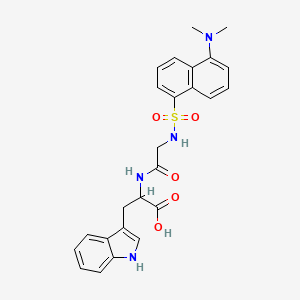

![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)




